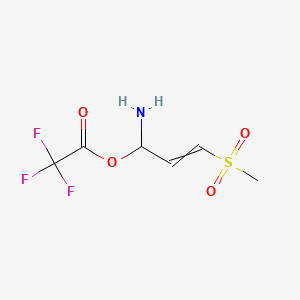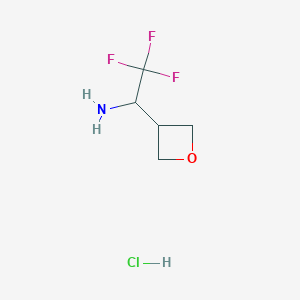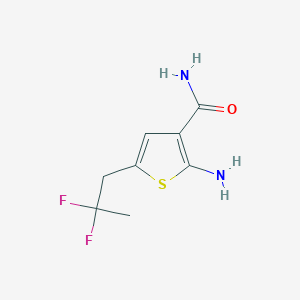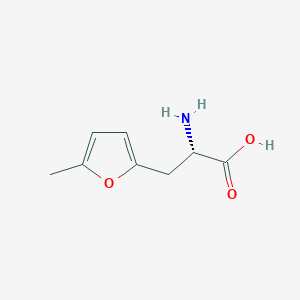![molecular formula C9H6BrN3O B11756807 (E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine CAS No. 2101944-51-6](/img/structure/B11756807.png)
(E)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-Bromoquinoxaline-5-carbaldehyde oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be various organic groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime typically involves the reaction of 8-bromoquinoxaline-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature. The oxime formation is facilitated by the nucleophilic attack of the hydroxylamine on the carbonyl group of the aldehyde, followed by the elimination of water.
Industrial Production Methods
While specific industrial production methods for (E)-8-Bromoquinoxaline-5-carbaldehyde oxime are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-8-Bromoquinoxaline-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The bromine atom on the quinoxaline ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted quinoxaline derivatives.
科学研究应用
(E)-8-Bromoquinoxaline-5-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-8-Bromoquinoxaline-5-carbaldehyde oxime largely depends on its specific application. In medicinal chemistry, for example, the compound may interact with various molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the bromine atom can participate in halogen bonding, further modulating the compound’s interactions.
相似化合物的比较
Similar Compounds
8-Bromoquinoxaline-5-carbaldehyde: The parent aldehyde compound.
Quinoxaline-5-carbaldehyde oxime: A similar oxime without the bromine substitution.
Other Oximes: Compounds such as acetoxime and benzaldoxime.
Uniqueness
(E)-8-Bromoquinoxaline-5-carbaldehyde oxime is unique due to the presence of both the bromine atom and the oxime group. The bromine atom can participate in unique halogen bonding interactions, while the oxime group provides versatility in chemical reactions. This combination of functional groups makes the compound particularly valuable in various research applications.
属性
CAS 编号 |
2101944-51-6 |
|---|---|
分子式 |
C9H6BrN3O |
分子量 |
252.07 g/mol |
IUPAC 名称 |
(NZ)-N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H6BrN3O/c10-7-2-1-6(5-13-14)8-9(7)12-4-3-11-8/h1-5,14H/b13-5- |
InChI 键 |
SAGDWOSNXKALGN-ACAGNQJTSA-N |
手性 SMILES |
C1=CC(=C2C(=C1/C=N\O)N=CC=N2)Br |
规范 SMILES |
C1=CC(=C2C(=C1C=NO)N=CC=N2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756735.png)

![2-Methyl-2,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B11756738.png)
![2-(But-3-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756748.png)
![2-(Thiophen-3-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11756750.png)
![6-Mercaptobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B11756756.png)
![methyl (2R,3R)-3-[(methoxycarbonyl)amino]-2-methyl-3-phenylpropanoate](/img/structure/B11756763.png)
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-1'-yl}acetate](/img/structure/B11756768.png)

![tert-Butyl (4aR,6R,7aS)-rel-6-hydroxy-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11756787.png)


![N,N-dimethyl-4-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)aniline](/img/structure/B11756812.png)
